(R)-6-Amino-1,4-thiazepan-5-one

Chiral resolution Enantiomeric purity Stereospecific synthesis

Substituting racemic or (6S)-1,4-thiazepan-5-one for the (R)-enantiomer introduces uncontrolled stereochemical variables that abolish ACE target engagement. (R)-6-Amino-1,4-thiazepan-5-one (CAS 92814-42-1) eliminates this risk-the pseudoequatorial 6-amino orientation, achieved exclusively by the (6R)-configuration, is essential for potent ACE inhibition (temocaprilat IC₅₀ 3.6 nM). Synthesized from L-cysteine chiral pool; ≥95% purity with batch-specific NMR, HPLC, GC documentation. Fsp3 0.80, XLogP -0.9 supports fragment screening; primary amine handle enables covalent warhead conjugation. Available 25 mg-1 g; sealed dry storage at 2-8°C; ships ambient.

Molecular Formula C5H10N2OS
Molecular Weight 146.21 g/mol
CAS No. 92814-42-1
Cat. No. B1328024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Amino-1,4-thiazepan-5-one
CAS92814-42-1
Molecular FormulaC5H10N2OS
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1CSCC(C(=O)N1)N
InChIInChI=1S/C5H10N2OS/c6-4-3-9-2-1-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
InChIKeyNGIAYEBFKTVVQJ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Amino-1,4-thiazepan-5-one (CAS 92814-42-1): Chiral 7-Membered Heterocyclic Building Block for Fragment-Based Discovery and ACE Inhibitor Synthesis


(R)-6-Amino-1,4-thiazepan-5-one (CAS 92814-42-1) is a chiral, saturated seven-membered heterocyclic compound belonging to the 1,4-thiazepan-5-one class, bearing a primary amino group at the 6-position with defined (R)-stereochemistry . This compound serves as a versatile chiral building block in medicinal chemistry, most notably as the stereochemical progenitor of the angiotensin-converting enzyme (ACE) inhibitor pharmacophore found in temocapril and temocaprilat [1]. With molecular formula C₅H₁₀N₂OS and molecular weight 146.21 g/mol, it is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Racemic or Enantiomeric Substitution of (R)-6-Amino-1,4-thiazepan-5-one Fails: Stereochemical Determinants of Pharmacological Activity


The (R)-configuration at the 6-position is not a minor structural variation but a critical determinant of bioactivity. In the seminal structure-activity relationship study by Yanagisawa et al. (1987), only those perhydro-1,4-thiazepin-5-one derivatives bearing the amino group in a pseudoequatorial orientation at the 6-position (achieved specifically by the 6R configuration in the chair conformation) exhibited potent in vitro ACE inhibitory activity [1]. The racemic mixture (CAS 1119963-39-1) and the (6S)-enantiomer lose this conformational advantage, resulting in diminished or absent target engagement. Furthermore, the (R)-enantiomer is synthesized directly from L-cysteine-derived starting materials, embedding chirality from the chiral pool rather than requiring costly resolution steps . For any downstream application requiring defined stereochemistry—whether in ACE inhibitor synthesis, fragment-based screening, or chiral derivatization—generic substitution with the racemate or opposite enantiomer introduces uncontrolled variables that compromise both biochemical outcomes and batch-to-batch reproducibility.

Quantitative Differentiation Evidence for (R)-6-Amino-1,4-thiazepan-5-one vs. Closest Analogs


Stereochemical Differentiation: (R)-Enantiomer vs. Racemate vs. (S)-Enantiomer

The target compound (R)-enantiomer (CAS 92814-42-1) is a single, defined stereoisomer, whereas the racemic mixture is registered under CAS 1119963-39-1 and the (S)-enantiomer is available as a separate entity . The (R)-enantiomer is synthesized directly from L-cysteine methyl ester hydrochloride and 2-chloroethylamine hydrochloride, preserving the natural L-amino acid stereochemistry through cyclization . In contrast, the racemate requires additional resolution steps to obtain enantiopure material. The downstream ACE inhibitor temocaprilat—derived from the (2S,6R) scaffold that incorporates this (R)-6-amino motif—exhibits an IC₅₀ of 3.6 nM against rabbit lung ACE [1]. The corresponding diastereomers with incorrect 6-position stereochemistry showed markedly reduced activity in the original SAR study [2].

Chiral resolution Enantiomeric purity Stereospecific synthesis

Conformational Advantage: Pseudoequatorial 6-Amino Orientation Enables Potent ACE Inhibition

Yanagisawa et al. (1987) established through conformational energy calculations and X-ray crystallography that the thiazepinone ring adopts a chair conformation, and only derivatives with the 6-amino group in a pseudoequatorial orientation display potent ACE inhibitory activity [1]. The (R)-configuration at C6 (as in CAS 92814-42-1) places the amino substituent in this required pseudoequatorial position. The most potent derivative in this series, temocaprilat (which incorporates the (6R)-amino-thiazepanone core), achieved an IC₅₀ of 3.6 nM [2]. In contrast, compounds with pseudoaxial 6-amino orientation (resulting from 6S configuration or alternative ring conformations) showed substantially reduced ACE inhibition. The study further demonstrated that monoester monoacids with hydrophobic substituents at the 2-position suppressed pressor response to angiotensin I for a longer duration than 3-substituted analogs when administered orally .

ACE inhibitor Conformational analysis Structure-activity relationship

3D Fragment Character: Fsp3 and Structural Differentiation from Planar Heterocyclic Alternatives

(R)-6-Amino-1,4-thiazepan-5-one possesses an Fsp3 (fraction of sp³-hybridized carbons) value of 0.80, calculated as 4 sp³ carbons out of 5 total carbons in the molecular framework . This substantially exceeds the Fsp3 of typical planar aromatic fragments used in screening libraries (commonly Fsp3 < 0.30) [1]. Pandey et al. (2020) demonstrated that 1,4-thiazepanones and 1,4-thiazepanes represent seven-membered ring systems with highly 3D character that are currently underrepresented in fragment screening libraries, and that 1,4-acylthiazepanes were identified as novel BET bromodomain ligands via NMR fragment screening [2]. The (R)-6-amino substitution further introduces a chiral center and a hydrogen-bond-donating primary amine, increasing both stereochemical complexity (FCstereo) and potential for directional intermolecular interactions compared to the unsubstituted 1,4-thiazepan-5-one scaffold.

Fragment-based drug discovery Fsp3 3D molecular complexity

Physicochemical Differentiation: Hydrophilicity Advantage Over the Unsubstituted 1,4-Thiazepan-5-one Parent Scaffold

The introduction of the 6-amino group shifts the computed partition coefficient (XLogP3-AA) from +0.57 for the unsubstituted 1,4-thiazepan-5-one (CAS 2896-98-2) to -0.9 for (R)-6-amino-1,4-thiazepan-5-one, representing a ΔLogP of approximately -1.47 units [1]. This enhanced hydrophilicity improves aqueous solubility and reduces non-specific protein binding, which is particularly advantageous for biochemical assay compatibility and fragment-based screening where compounds are typically tested at high concentrations (0.1–1 mM) in aqueous buffer systems [2]. The compound also features an increased polar surface area (PSA) relative to the parent scaffold due to the additional primary amine, further contributing to favorable drug-likeness parameters.

LogP Aqueous solubility Drug-likeness

Chiral Pool Synthesis: Cost and Scalability Advantage via L-Cysteine Derivatization

The (R)-6-amino-1,4-thiazepan-5-one is accessible via two reported synthetic routes, both employing inexpensive chiral pool starting materials: Route 1 uses 2-chloroethylamine hydrochloride and L-cysteine methyl ester hydrochloride; Route 2 uses mecysteine (methyl L-cysteinate) and 2-chloroethylamine hydrochloride . This contrasts with alternative approaches to enantiopure 1,4-thiazepane derivatives that require asymmetric catalysis, chiral auxiliaries, or chromatographic resolution of racemates—all of which add cost and reduce throughput. Pandey et al. (2020) reported a related one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols proceeding in 0.5–3 hours, demonstrating the general synthetic accessibility of this scaffold class [1]. The commercial availability of (R)-6-amino-1,4-thiazepan-5-one from multiple suppliers at ≥95% purity with batch QC (NMR, HPLC, GC) further reduces barriers to procurement .

Chiral pool synthesis L-cysteine Scalable synthesis

High-Value Application Scenarios for (R)-6-Amino-1,4-thiazepan-5-one in Drug Discovery and Chemical Biology


Chiral Intermediate for ACE Inhibitor Development (Temocapril-Class Compounds)

As the stereochemical progenitor of the (2S,6R)-6-amino-5-oxo-perhydro-1,4-thiazepine core, (R)-6-amino-1,4-thiazepan-5-one is the direct precursor for constructing temocapril and related ACE inhibitors. The pseudoequatorial 6-amino group, uniquely provided by the (R)-configuration, enables potent ACE inhibition with temocaprilat achieving an IC₅₀ of 3.6 nM [1]. This application is supported by the Yanagisawa et al. (1987) SAR study demonstrating that the pseudoequatorial 6-amino orientation is essential for in vitro potency and that 2-position hydrophobic substituents confer longer duration of in vivo action [2]. Researchers developing novel ACE inhibitors or studying zinc metalloprotease pharmacology should procure the (R)-enantiomer specifically to ensure correct stereochemical outcomes.

3D-Enriched Fragment Library Construction for Fragment-Based Drug Discovery (FBLD)

With an Fsp3 of 0.80 and a stereogenic center, (R)-6-amino-1,4-thiazepan-5-one addresses the recognized underrepresentation of saturated, three-dimensional fragments in commercial screening libraries [1]. The 1,4-thiazepanone scaffold has been validated as a novel BET bromodomain ligand scaffold via protein-observed ¹⁹F NMR screening [2]. The compound's low XLogP (-0.9) and high aqueous solubility make it compatible with biochemical assays at the high concentrations (0.1–1 mM) typically required for fragment screening by NMR, SPR, or DSF. Its primary amine handle also provides a convenient functionalization point for library diversification via amide coupling, reductive amination, or sulfonamide formation [3].

Chiral Building Block for Covalent Inhibitor and Chemical Probe Design

The primary 6-amino group of (R)-6-amino-1,4-thiazepan-5-one serves as a reactive handle for covalent inhibitor design, enabling attachment of electrophilic warheads (acrylamides, chloroacetamides, vinyl sulfonamides) for targeting cysteine or lysine residues in enzyme active sites [1]. The 1,4-thiazepanone core has demonstrated relevance in protease inhibition, as shown by the ACE inhibitor class. The defined (R)-stereochemistry provides a chiral environment that can be exploited for selective target engagement. The compound's storage condition (2–8°C, sealed in dry atmosphere) [2] and commercial availability with batch-specific QC documentation [3] support reproducible use in covalent probe campaigns.

Bioconjugation via Cyclopropenone-Mediated N-Cysteine Modification

The 1,4-thiazepan-5-one linkage can be formed under mild, biocompatible conditions using cyclopropenone (CPO) reagents that selectively modify N-terminal cysteine-containing peptides and proteins, even in the presence of internal, solvent-exposed cysteine residues [1]. (R)-6-Amino-1,4-thiazepan-5-one serves as a small-molecule model system for studying this orthogonal bioconjugation chemistry, enabling method development and optimization prior to application on protein substrates. This application leverages both the thiazepanone scaffold's relevance to the CPO-cysteine reaction and the compound's favorable aqueous solubility (XLogP = -0.9) [2].

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